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Compound of Interest

Compound Name: [1,1'-Binaphthalene]-2,2'-dithiol

CAS No.: 124414-36-4

Cat. No.: B1167940

Get Quote

Part 1: Executive Summary & Strategic Rationale
The transition from oxygen-based chirality (BINOL) to sulfur-based chirality ([1,1'-
Binaphthalene]-2,2'-dithiol, often abbreviated as BINAS or binaphthyl dithiol) represents a

critical upgrade in ligand design.[1] While BINOL is ubiquitous, its dithiol analogue offers softer

donor characteristics, making it superior for coordinating soft metals (Ir, Rh, Pd) in asymmetric

hydrogenation and for constructing robust Metal-Organic Frameworks (MOFs).

The Synthetic Challenge: Direct nucleophilic substitution on the binaphthyl ring is electronically

unfavorable and sterically hindered. Consequently, the industry-standard protocol relies on the

Newman-Kwart Rearrangement (NKR).[1] This thermodynamic rearrangement drives the

migration of a thiocarbamoyl group from oxygen to sulfur, leveraging the high bond energy of

the resulting C=O bond (

) to overcome the aromatic stability barrier.[2]

Scope of this Guide: This application note details a robust, three-stage protocol optimized for

high enantiomeric retention. Unlike generic procedures, this guide addresses the specific "pain

points" of the BINOL substrate: steric hindrance and the risk of thermal racemization.
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Part 2: Chemical Logic & Mechanism[1]
To troubleshoot this synthesis effectively, one must understand the driving forces. The reaction

is not a simple substitution; it is an intramolecular rearrangement proceeding through a strained

4-membered transition state.[3]

Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the critical ipso-substitution mechanism that defines the

Newman-Kwart rearrangement.
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Figure 1: Mechanistic flow of the Newman-Kwart Rearrangement.[2][3][4][5][6][7] The high

activation energy requires significant thermal input, necessitating careful control to prevent

atropisomerization (racemization) of the binaphthyl axis.

Part 3: Detailed Experimental Protocols
Safety & Pre-Requisites

Stench Alert: Thiols and their precursors have low odor thresholds. All operations must occur

in a high-efficiency fume hood. Bleach (sodium hypochlorite) should be kept on hand to

neutralize spills.

Thermal Hazard: The rearrangement step involves temperatures >250°C. Use a sand bath

or specialized heating mantle; oil baths are unsafe at these temperatures.

Reagents:
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-Dimethylthiocarbamoyl chloride is toxic and corrosive.[1]

Stage I: O-Thiocarbamoylation
Objective: Activate the chemically inert phenol groups.[1]

Reagents:

(R)- or (S)-BINOL (1.0 equiv)[1]

-Dimethylthiocarbamoyl chloride (2.5 equiv)[1]

Sodium Hydride (NaH, 60% in oil) (3.0 equiv) or DABCO (4.0 equiv)

Solvent: Anhydrous DMF (Dimethylformamide)[1]

Protocol:

Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

Deprotonation: Dissolve BINOL in anhydrous DMF (0.2 M concentration). Cool to 0°C.

Carefully add NaH portion-wise. Evolution of

gas will occur.[8] Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30
minutes to ensure complete formation of the bis-phenoxide.

Note: NaH is preferred over DABCO for hindered substrates like BINOL to ensure

quantitative deprotonation.

Addition: Cool back to 0°C. Add

-dimethylthiocarbamoyl chloride in one portion.

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (the product is less polar than BINOL).

Workup: Quench with water (carefully). Extract with Ethyl Acetate (

). Wash organics with brine, dry over

.
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Purification: Recrystallize from Ethanol or Flash Chromatography (Hexane/EtOAc).

Yield Target: >85%[6][9]

Checkpoint: Product should be a white/off-white solid.

Stage II: The Newman-Kwart Rearrangement (The
Critical Step)
Objective: Migration of the thiocarbamoyl group from O to S.[1]

Method A: Thermal (Sand Bath) - The Classical Route

Place the dry O-thiocarbamate in a round-bottom flask equipped with a high-temperature

thermometer and an air condenser.

Solvent-Free (Neat): If the melting point is accessible, perform neat. If not, use Diphenyl

ether (

, BP 258°C) as a solvent.

Heating: Immerse in a pre-heated sand bath at 270–290°C.

Duration: 30–60 minutes.

Critical Control: Do not overheat or extend time unnecessarily. Prolonged exposure to

>300°C promotes racemization of the binaphthyl axis.

Workup: Cool to RT. If

was used, distill it off under high vacuum or use column chromatography to separate.

Method B: Microwave Irradiation - The Modern Route (Recommended)

Dissolve substrate in N-methyl-2-pyrrolidone (NMP) or o-dichlorobenzene.[1]

Irradiate at 250°C for 15–30 minutes.
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Advantage: The rapid heating/cooling profile significantly reduces racemization compared to

sand baths.

Stage III: Reductive Cleavage
Objective: Liberate the free dithiol.[1]

Reagents:

Lithium Aluminum Hydride (

) (4.0 equiv)[1]

Solvent: Anhydrous THF

Protocol:

Suspension: Suspend

in anhydrous THF at 0°C under Argon.

Addition: Add the S-thiocarbamate (dissolved in THF) dropwise.

Reaction: Reflux for 2–4 hours.

Why Reduction? Basic hydrolysis (NaOH) can lead to disulfide oxidation (S-S bond

formation) during workup.

ensures the product remains in the reduced thiol state.

Quench: Fieser workup (

, 15% NaOH,

).

Acidification: Acidify the aqueous layer/filtrate with HCl (2M) to ensure protonation of the

thiolate to thiol.

Extraction: Extract with DCM.
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Purification: Recrystallize from DCM/Petroleum Ether.

Part 4: Quality Control & Data Interpretation[1]
Analytical Specifications

Parameter Specification Method/Notes

Appearance
White to pale yellow crystalline

powder

Oxidized disulfide is often

deeper yellow/orange.[1]

Melting Point 150–152°C (Racemic)
Enantiopure forms may vary;

verify against specific CoA.

H NMR ~3.3–3.5 ppm (s, 2H, -SH)

The diagnostic SH peak.

Disappearance confirms

cleavage.

Chiral HPLC >99% ee

Required if using thermal

rearrangement to ensure no

racemization.

Storage Inert Gas (Ar/N2), < -20°C
CRITICAL: Oxidizes to

oligomeric disulfides in air.[1]

Workflow Visualization
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Figure 2: Operational workflow for the synthesis of BINAS. Note the critical control point at Step

2 regarding temperature management.

Part 5: Troubleshooting & Expert Insights
The "Disulfide Trap"
Symptom: The product is insoluble in common organic solvents or shows broad NMR signals.

Cause: Oxidation of the dithiol into a polymeric disulfide chain. Solution:

Always degas solvents used in the final workup.

If the disulfide forms, it can be "rescued" by re-subjecting the material to

reduction or using

reduction.

Racemization Management
Insight: The rotation barrier of the binaphthyl axis is high, but at 290°C, the thermal energy

approaches the barrier threshold. Mitigation:

Use Microwave synthesis if available (shorter time = less racemization).

If using a sand bath, pre-heat the bath fully before inserting the flask. Do not "ramp up" with

the flask inside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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